{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE
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Overview
Description
{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE is an organic compound that features a bromobenzyl group, an amino group, and a methoxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE typically involves the reaction of 4-bromobenzylamine with 2-methoxybenzoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding bromobenzaldehyde or bromobenzoic acid.
Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Bromobenzaldehyde, bromobenzoic acid.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-2-methoxybenzoate: Similar structure but lacks the amino group.
Ethyl 4-bromobutyrate: Contains a bromobutyrate group instead of a bromobenzyl group.
4-Bromobenzonitrile: Contains a nitrile group instead of the ester and amino groups.
Uniqueness
{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2-METHOXYBENZOATE is unique due to the presence of both the bromobenzyl and methoxybenzoate moieties, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-22-15-5-3-2-4-14(15)17(21)23-11-16(20)19-10-12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCVUJMFJJGUPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OCC(=O)NCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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